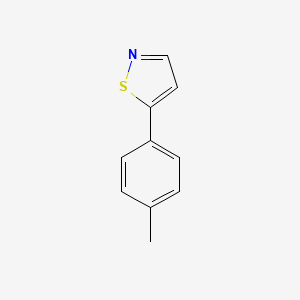

5-(4-Methylphenyl)-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

49602-75-7 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1,2-thiazole |

InChI |

InChI=1S/C10H9NS/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3 |

InChI Key |

ADJHTLCNEAAILE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NS2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 5 4 Methylphenyl 1,2 Thiazole Systems

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, thereby establishing the absolute configuration and conformation of the molecule.

In studies of complex molecules containing methylphenyl and thiazole (B1198619) groups, SCXRD has been instrumental. For instance, the analysis of a related compound, 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, revealed a structure where four of its rings are nearly coplanar. nih.gov The fluorophenyl substituent, however, is significantly twisted with a dihedral angle of 87.84 (5)° relative to the central pyrazole ring. nih.goviucr.org Such analyses also elucidate intermolecular interactions that govern the crystal packing. In the aforementioned related structure, aromatic π–π stacking interactions between the pyrazole and tolyl rings are observed, linking molecules into centrosymmetric dimers. nih.goviucr.org These non-covalent interactions are critical in dictating the solid-state properties of the material.

The data obtained from SCXRD are typically presented in a crystallographic information file (CIF), which includes cell parameters, space group, and atomic coordinates.

Table 1: Example Crystallographic Data for a Related Thiazole Derivative Data for 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Note: This data is for a related, more complex molecule and serves as an illustrative example of the parameters determined by SCXRD. mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. These methods probe the vibrational modes of molecules, which are sensitive to the molecular structure and environment.

For aromatic thiazole systems, characteristic vibrational bands can be assigned to specific molecular motions.

C-H Vibrations : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. For the methyl group (tolyl), aliphatic C-H stretching vibrations appear between 3200 cm⁻¹ and 2850 cm⁻¹.

C=C and C=N Vibrations : The stretching vibrations of the aromatic rings (phenyl and thiazole) give rise to bands in the 1600-1200 cm⁻¹ range.

C-S Vibrations : The C-S stretching vibration within the thiazole ring is a key identifier and typically appears in the 800-600 cm⁻¹ region. In a study of (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, this vibration was observed at 730 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more precise assignment of the observed vibrational bands. researchgate.netmjcce.org.mk

Table 3: Illustrative Vibrational Frequencies for a Phenylthiazole Derivative Data for (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone.

| Wavenumber (cm⁻¹) | Assignment |

| 3057 | Aromatic C-H Stretch |

| 2924 | Aliphatic C-H Stretch |

| 1688 | C=O Stretch (Conjugated) |

| 1435, 1354 | Aromatic C-C Stretch |

| 730 | C-S Stretch |

| Note: This table provides examples of vibrational assignments for a related, more complex phenylthiazole compound. |

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, is employed to study the electronic transitions within a molecule. For conjugated systems like 5-(4-methylphenyl)-1,2-thiazole, these transitions are typically of the π–π* type. The absorption spectrum reveals the energies required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital, while the emission spectrum provides information about the relaxation of the excited state.

Studies on related thiazolo[5,4-d]thiazole (B1587360) derivatives show that these molecules exhibit strong absorption and fluorescence properties. researchgate.net The position and shape of the absorption and emission bands are sensitive to the molecular structure and its environment. For instance, the fluorescence emission is often a mirror image of the absorption spectrum, which suggests that significant geometric distortion does not occur upon electronic excitation. researchgate.net

Solvatochromic Behavior Studies

Solvatochromism is the phenomenon where the color of a substance, and hence its absorption or emission spectrum, changes with the polarity of the solvent. This behavior is indicative of a significant change in the dipole moment of the molecule between its ground and excited states, a characteristic feature of intramolecular charge transfer (ICT) processes.

Thiazole derivatives frequently exhibit pronounced solvatochromic effects. nih.govdistantreader.org Typically, a bathochromic (red) shift in the emission spectrum is observed as the solvent polarity increases. This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. The relationship between the Stokes shift (the energy difference between the absorption and emission maxima) and solvent polarity can be analyzed using models like the Lippert-Mataga plot to estimate the change in dipole moment upon excitation. nih.govresearchgate.net In one study of novel thiazole derivatives, Stokes' shifts as large as 11,974 cm⁻¹ were observed in methanol, suggesting a highly polarized excited state. nih.gov

Table 4: Example of Solvatochromic Shift in a Thiazole Derivative Illustrative data showing the effect of solvent polarity on emission maxima (λem).

| Solvent | Polarity (ET(30)) | λem (nm) |

| Cyclohexane | 31.2 | 450 |

| Toluene | 33.9 | 475 |

| Dichloromethane | 41.1 | 510 |

| Acetonitrile | 46.0 | 530 |

| Methanol | 55.5 | 560 |

| Note: This data is hypothetical but representative of the trends observed for solvatochromic thiazole compounds. nih.govresearchgate.net |

Photophysical Properties in Solution and Solid State

The photophysical properties of a compound, such as its fluorescence quantum yield and excited-state lifetime, are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. These properties can differ significantly between the solution and solid states. nih.govrsc.org

In solution, molecules are typically isolated, and their photophysical behavior is governed by intramolecular processes and interactions with solvent molecules. In the solid state, however, intermolecular interactions such as π–π stacking can become dominant. nih.gov These interactions can lead to phenomena like exciton splitting, observed as changes in the absorption or excitation spectra. researchgate.net Depending on the specific molecular packing in the crystal, solid-state emission can be either quenched or enhanced compared to the solution phase. The study of thiazolo[5,4-d]thiazole derivatives has shown that crystal packing significantly influences their photophysical properties, with different packing modes (e.g., herringbone vs. slipped stacks) leading to fluorescence spanning the entire visible spectrum, from blue to orange-red. nih.govrsc.org

Table 5: Comparison of Photophysical Properties in Solution vs. Solid State for a Thiazole System

| Property | Solution | Solid State |

| Absorption Spectrum | Characterized by molecular absorption | Can show broadening or splitting due to excitonic coupling researchgate.net |

| Emission Spectrum | Monomer emission, sensitive to solvent (solvatochromism) | Can be red-shifted (J-aggregation) or blue-shifted (H-aggregation); may show broad excimer emission |

| Quantum Yield | Varies with solvent and concentration | Highly dependent on crystal packing; can be higher or lower than in solution |

| Note: This table presents a general comparison of trends observed for fluorescent organic molecules. researchgate.netnih.gov |

Computational and Theoretical Investigations of 5 4 Methylphenyl 1,2 Thiazole Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. atlantis-press.comekb.egresearchgate.net By employing methods like B3LYP with various basis sets, researchers can accurately model the behavior of these molecules. atlantis-press.comresearchgate.net

Geometry Optimization and Conformational Landscapes

The first step in computational analysis is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 5-(4-methylphenyl)-1,2-thiazole, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For instance, in a related thiazole derivative, 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole, X-ray crystallography revealed that the four main rings of the central core are nearly coplanar. nih.gov The dihedral angle between the phenyl and tolyl rings is a mere 3.65 (7)°, indicating a high degree of planarity which can influence electronic conjugation and intermolecular interactions. nih.gov The fluorophenyl substituent, however, is significantly twisted out of this plane. nih.gov Such conformational preferences are critical for understanding how these molecules interact with biological targets or pack in a solid state.

Computational studies on other thiazole derivatives have also highlighted the importance of conformational analysis. For example, in the case of (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one, DFT calculations were used to investigate different structural possibilities and tautomeric forms, ultimately identifying the most stable conformer. researchgate.net Similarly, conformational studies were instrumental in elucidating the correct isomeric structure of synthesized di- and trithiazole derivatives. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and kinetic stability. atlantis-press.comajchem-a.com

For various thiazole derivatives, DFT calculations have been employed to determine these FMO energies. atlantis-press.comresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. atlantis-press.com For example, in a study of thiazole-based hybrids, the calculated energy gaps were found to be small (1.64-2.51 eV), suggesting high reactivity. researchgate.net

The distribution of these frontier orbitals across the molecule is also significant. In many thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

Furthermore, the analysis of charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, provides a visual representation of the electron density around the molecule. ajchem-a.comscirp.org These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For instance, in benzothiazole, the nitrogen atom of the thiazole ring is identified as a nucleophilic site (electron-rich), making it susceptible to electrophilic attack. scirp.org

Global reactivity descriptors, such as electronegativity (χ), global hardness (η), softness (δ), and electrophilicity (ω), can be calculated from the HOMO and LUMO energies to quantify the reactivity of the molecules. atlantis-press.comresearchgate.netnih.gov

Table 1: Key Quantum Chemical Parameters for Thiazole Derivatives

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (LUMO-HOMO) | Energy gap | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Global Hardness (η) | Resistance to change in electron distribution | A measure of the molecule's stability. |

| Global Softness (σ) | Reciprocal of hardness | Indicates the molecule's polarizability. |

| Electronegativity (χ) | Tendency to attract electrons | Provides insight into the molecule's reactivity. |

| Electrophilicity Index (ω) | Measure of the energy lowering due to maximal electron flow | Quantifies the electrophilic nature of a molecule. |

This table is a generalized representation based on common parameters evaluated in computational studies of thiazole derivatives. atlantis-press.comresearchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. researchgate.netresearchgate.netniscair.res.in

For instance, theoretical calculations of ¹H and ¹³C NMR chemical shifts for 4-(4'-methylphenyl)-2-mercaptothiazole showed high conformity with experimental values. researchgate.net Similarly, a computational study of (Z)-5-(4-Dimethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-one reported good correlations between predicted and experimental ¹H- and ¹³C NMR spectra. researchgate.net

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. ajchem-a.comresearchgate.net These calculations help in assigning the observed vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net For example, in the study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated vibrational wavenumbers were in excellent agreement with the experimental FT-IR spectrum. ajchem-a.com The aromatic C-H stretching vibrations were predicted and observed in the 3100-3000 cm⁻¹ range. ajchem-a.com

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. nih.govnih.govbiointerfaceresearch.com These simulations are particularly useful for understanding how molecules like this compound and its derivatives behave in different environments, such as in solution or when interacting with biological macromolecules. nih.govphyschemres.org

MD simulations can reveal the range of conformations a molecule can adopt and the energy barriers between them. This is crucial for understanding how a molecule might bind to a receptor, as both the molecule and the receptor can undergo conformational changes upon binding. nih.govbiointerfaceresearch.com The stability of protein-ligand complexes can be assessed by running MD simulations and analyzing the trajectory. physchemres.org For instance, MD simulations have been used to investigate the binding of thiazole inhibitors to enzymes like CDK5, revealing that van der Waals interactions play a crucial role in binding affinity. nih.gov

Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are fundamental to many chemical and biological processes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties (e.g., material characteristics)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. While often used for biological activities (QSAR), QSPR focuses on non-biological properties, such as material characteristics.

For thiazole derivatives, QSPR could be employed to predict properties relevant to materials science. For example, thiazolo[5,4-d]thiazole (B1587360) derivatives are recognized as promising building blocks for organic semiconductors due to their electron-deficient nature, high oxidative stability, and rigid planar structure that facilitates intermolecular π–π overlap. rsc.org QSPR models could be developed to predict key material properties like charge carrier mobility, thermal stability, and optical properties based on the molecular descriptors of different thiazole derivatives. This predictive capability can accelerate the design and discovery of new materials for applications in plastic electronics and organic photovoltaics. rsc.org

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry, particularly DFT, is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound and its derivatives, computational studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. nih.gov

For example, in the synthesis of new di-, tri-, and tetrathiazole moieties, computational studies helped to prove the structure and mechanistic pathways of the products. nih.gov By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction mechanism and understand the factors that control the reaction's outcome. This knowledge is essential for optimizing reaction conditions to improve yields and selectivity.

Chemical Reactivity and Mechanistic Explorations of 5 4 Methylphenyl 1,2 Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring and Phenyl Moiety

The reactivity of 5-(4-methylphenyl)-1,2-thiazole in substitution reactions is dictated by the electronic nature of both the heterocyclic 1,2-thiazole (isothiazole) ring and the appended p-tolyl group.

Reactivity of the 1,2-Thiazole Ring: The 1,2-thiazole ring is a five-membered aromatic heterocycle. Unlike its 1,3-thiazole isomer, the 1,2-thiazole ring is generally considered electron-deficient and thus relatively resistant to electrophilic aromatic substitution. The nitrogen atom exerts a significant electron-withdrawing effect, deactivating the ring towards attack by electrophiles. Theoretical calculations on the parent thiazole ring suggest that the C5 position is the most favorable site for electrophilic substitution. nih.govchemicalbook.com However, in the title compound, this position is already occupied by the 4-methylphenyl group. Consequently, any electrophilic attack on the thiazole ring would be directed to the C4 or C3 positions, with the C4 position generally being the more probable site. nih.govias.ac.in

Nucleophilic substitution reactions on the thiazole ring are also challenging and typically require the presence of a good leaving group or activation of the ring. numberanalytics.com In the unsubstituted 1,3-thiazole, the C2 position is the preferred site for nucleophilic attack due to its electron-deficient character. nih.govchemicalbook.com For 5-substituted 1,2-thiazoles, nucleophilic attack would likely target the carbon atoms of the ring, but specific experimental data for this compound remains scarce.

Reactivity of the Phenyl Moiety: The phenyl moiety in this compound is a p-tolyl group. The methyl group (-CH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. Since the para position is substituted with the 1,2-thiazole ring, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the positions ortho to the methyl group (C3' and C5' of the phenyl ring).

Oxidation and Reduction Chemistry of the Thiazole Core and Substituents

The oxidation and reduction of this compound can affect the thiazole ring, the sulfur heteroatom, and the methyl substituent.

Oxidation: The thiazole ring itself is generally resistant to oxidation. slideshare.net However, the sulfur atom in the ring can be oxidized by strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) to form the corresponding non-aromatic 1,2-thiazole 1-oxide (a sulfoxide) or 1,1-dioxide (a sulfone). wikipedia.orgnih.gov This oxidation disrupts the aromaticity of the heterocyclic ring. nih.gov The nitrogen atom can also be oxidized to an N-oxide, though this is less common for 1,2-thiazoles compared to their 1,3-isomers. wikipedia.org

Furthermore, the methyl group of the p-tolyl substituent is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid, which would convert it to a carboxylic acid group, yielding 4-(1,2-thiazol-5-yl)benzoic acid.

Reduction: The 1,2-thiazole ring is generally stable and resistant to many reducing agents. slideshare.net Catalytic hydrogenation with catalysts like platinum or reduction with sodium in ethanol (B145695) may lead to ring cleavage and desulfurization, a reaction characteristic of sulfur-containing heterocycles when treated with Raney nickel. slideshare.netpharmaguideline.com The phenyl ring is typically resistant to reduction under these conditions and would require more forcing conditions, such as high-pressure hydrogenation, to be reduced to a cyclohexyl ring.

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of this compound provides insight into its electronic structure and redox activity. Studies on structurally similar aryl-substituted thiazoles and other heterocycles serve as a valuable reference. researchgate.netusc.edu.co

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique for investigating the redox properties of molecules. For compounds like 2-amino-4-arylthiazoles, CV studies in non-aqueous solvents have shown irreversible reduction processes associated with the thiazole ring. usc.edu.coresearchgate.net Similarly, the electrochemical oxidation of related triazole-thiol compounds often shows an irreversible oxidation peak, attributed to processes like the formation of disulfide dimers. researchgate.net

For this compound, a typical CV experiment would be expected to show an irreversible oxidation wave at a positive potential, corresponding to the oxidation of the molecule, and an irreversible reduction wave at a negative potential, corresponding to the reduction of the thiazole ring. The irreversibility suggests that the initially formed radical ions are unstable and undergo rapid follow-up chemical reactions.

Below is a representative table of expected electrochemical data based on analogous compounds.

| Process | Peak Potential (Eₚ) vs. Ag/AgCl (Volts) | Mechanism Type | Controlling Factor |

|---|---|---|---|

| Oxidation | ~+0.7 to +1.2 V | Irreversible (EC mechanism) | Diffusion-controlled |

| Reduction | ~-2.0 to -2.5 V | Irreversible | Diffusion-controlled |

Correlation of Electrochemical Behavior with Electronic Structure

The electronic nature of substituents on the aryl ring significantly influences the electrochemical potentials. The electron-donating methyl group (-CH₃) on the phenyl ring in this compound plays a crucial role.

Studies on a series of 2-amino-4-(4-X-phenyl)thiazoles have demonstrated a clear correlation between the peak reduction potential and the Hammett constant (σₚ) of the substituent X. usc.edu.co Electron-donating groups make the reduction more difficult (more negative Eₚ), while electron-withdrawing groups facilitate it (less negative Eₚ). usc.edu.co

Applying this principle to this compound:

Oxidation: The electron-donating methyl group increases the electron density on the molecule, making it easier to oxidize compared to the unsubstituted 5-phenyl-1,2-thiazole. This would result in a less positive oxidation potential.

Reduction: Conversely, the methyl group makes the molecule more difficult to reduce, shifting the reduction potential to a more negative value compared to the unsubstituted analog.

The following table illustrates the expected effect of the methyl substituent on the redox potentials.

| Compound | Substituent (X) | Hammett Constant (σₚ) | Effect on Oxidation Potential (Eₚ,ₒₓ) | Effect on Reduction Potential (Eₚ,ᵣₑᏧ) |

|---|---|---|---|---|

| 5-Phenyl-1,2-thiazole | -H | 0.00 | Reference | Reference |

| This compound | -CH₃ | -0.17 | Less Positive (Easier to Oxidize) | More Negative (Harder to Reduce) |

| 5-(4-Nitrophenyl)-1,2-thiazole (for comparison) | -NO₂ | +0.78 | More Positive (Harder to Oxidize) | Less Negative (Easier to Reduce) |

Cycloaddition and Other Pericyclic Reactions

Due to their aromatic character, thiazoles and isothiazoles are generally less reactive in cycloaddition reactions compared to non-aromatic alkenes or dienes. wikipedia.org However, they can participate in such reactions under specific conditions.

Diels-Alder Reactions: Isothiazole (B42339) derivatives, particularly those activated by electron-withdrawing groups like sulfones (isothiazole 1,1-dioxides), can act as dienophiles in [4+2] cycloaddition reactions. clockss.org It is less common for the 1,2-thiazole ring to act as the diene component.

1,3-Dipolar Cycloadditions: The C=N or C=C bonds within activated isothiazole derivatives can react with 1,3-dipoles like nitrile oxides or azides to form more complex heterocyclic systems. clockss.org

Dearomative Cycloadditions: Recent research has shown that thiazoles can undergo energy transfer-catalyzed dearomative [2π + 2σ] cycloadditions with strained molecules like bicyclo[1.1.0]butanes, leading to complex, three-dimensional fused ring systems. acs.org This reaction competes with a skeletal ring enlargement pathway. acs.org

While these reaction classes are established for the isothiazole and thiazole families, specific examples employing this compound as the substrate are not prominently featured in the literature, indicating a potential area for future research.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The utility of this compound in catalytic transformations can be viewed from two perspectives: its use as a substrate for further functionalization and its potential role as a ligand in metal catalysis.

As a Substrate: Aryl-substituted thiazoles are valuable platforms for creating more complex molecules through metal-catalyzed cross-coupling reactions. While the C-H bonds of the thiazole ring can be functionalized directly, a more common strategy involves introducing a halogen (e.g., bromine or iodine) onto the ring, which can then participate in reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org

As a Ligand: Thiazole derivatives, containing both a "soft" sulfur donor and a "hard" nitrogen donor, are capable of coordinating to a wide range of metal centers. nih.govrsc.org This dual-donor capability makes them attractive candidates for use as ligands in coordination chemistry and homogeneous catalysis. The formation of stable complexes with metals like nickel and zinc has been demonstrated for related 5-N-arylaminothiazoles. nih.govrsc.org The specific application of this compound as a ligand in a catalytic cycle has not been extensively documented, but its structural features suggest potential in this field.

Advanced Functional Applications of 5 4 Methylphenyl 1,2 Thiazole Non Biological Focus

Materials Science Applications

The thiazole (B1198619) ring, with its inherent aromaticity and the presence of both sulfur and nitrogen atoms, provides a versatile platform for designing materials with tailored electronic and physical properties. mdpi.com The 4-methylphenyl substituent further influences the molecule's characteristics, contributing to its utility in various advanced applications.

Organic Electronics: Components in Optoelectronic Devices

The design of novel organic materials is a critical driver for advancements in organic electronics. Thiazole-containing compounds, including 5-(4-Methylphenyl)-1,2-thiazole and its derivatives, are being explored for their potential in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org The focus of material design in this area is on tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to facilitate efficient charge transport and energy transfer within the device architecture. researchgate.net

For instance, the electron-deficient nature of the thiazole ring makes it a suitable component for constructing electron-transporting or acceptor materials. researchgate.netrsc.org In the context of OLEDs, thiazole derivatives can be incorporated into host materials or as electron-transporting layers. dntb.gov.ua In OPVs, the thiazole moiety is a key building block in both donor and acceptor materials. nih.gov The design strategy often involves creating donor-acceptor (D-A) type structures, where the thiazole unit can act as the acceptor. rsc.org This approach allows for the tuning of the material's bandgap and absorption spectrum, which are crucial for efficient light harvesting and charge separation in solar cells. nih.govnih.gov

The rigid and planar structure of fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), which can be synthesized from thiazole precursors, is beneficial for creating materials with good intermolecular π-π stacking, leading to enhanced charge mobility. researchgate.netresearchgate.net The design of such materials often involves attaching various functional groups to the core thiazole structure to modify its electronic properties and solubility.

Table 1: Thiazole Derivatives in Organic Electronics

| Compound/Material Type | Application Area | Key Design Feature |

|---|---|---|

| Thiazolo[5,4-d]thiazole-based polymers | Organic Photovoltaics (OPV) | Electron-deficient acceptor unit, rigid backbone for high charge mobility. rsc.orgresearchportal.be |

| Thiazolo[5,4-d]thiazole small molecules | Organic Light-Emitting Diodes (OLEDs) | Bipolar character for use as host materials. rsc.org |

Polymer Chemistry: Monomers for Conjugated and Functional Polymers

The this compound scaffold serves as a valuable monomer for the synthesis of conjugated and functional polymers. These polymers are of significant interest due to their potential applications in a wide range of fields, including organic electronics. uwaterloo.ca

Conjugated polymers incorporating thiazole units can be synthesized through various polymerization techniques, including direct arylation polymerization. uwaterloo.ca This method is considered more sustainable than traditional cross-coupling reactions. uwaterloo.ca The resulting polymers often exhibit interesting electronic properties due to the electron-deficient nature of the thiazole ring, which can be combined with electron-donating units to create donor-acceptor polymers with tunable bandgaps. rsc.org Research has shown that bithiazole-based polymers can display a variety of electrical properties. uwaterloo.ca

Functional polymers derived from thiazole-containing monomers can be designed to have specific properties for targeted applications. For example, the incorporation of thiazole units can enhance the thermal stability and charge-transporting capabilities of the polymer. The synthesis of such polymers allows for the creation of materials with tailored properties for use in devices like organic field-effect transistors (OFETs) and organic solar cells. rsc.orguwaterloo.ca

Advanced Functional Materials: Smart Materials and Stimuli-Responsive Systems

While specific research on this compound in smart materials is limited, the broader class of thiazole-containing compounds holds promise for the development of stimuli-responsive systems. The inherent chemical reactivity and ability of the thiazole ring to participate in various interactions make it a candidate for incorporation into materials that can respond to external stimuli such as light, pH, or the presence of specific analytes.

Aryl-substituted thiazoles are known to be important functional materials in applications like fluorescent dyes and liquid crystals. nih.gov This suggests that polymers or molecular assemblies containing the this compound unit could exhibit interesting photophysical properties that might be modulated by environmental changes.

Role in Catalysis and Ligand Design

The nitrogen and sulfur atoms within the 1,2-thiazole ring provide potential coordination sites for metal ions, making thiazole derivatives attractive candidates for ligand design in catalysis.

Thiazole-Based Ligands for Transition Metal Catalysis

Thiazole derivatives can act as ligands for transition metals, forming complexes that can be utilized as catalysts in a variety of organic transformations. nih.govacs.org The thiazole ring can coordinate to metals through its nitrogen atom, which is considered a borderline hard/soft Lewis base, and its sulfur atom, a soft base, allowing for coordination with a range of metals. nih.govmdpi.com

The development of new thiazole-based chiral ligands is an active area of research, with applications in asymmetric catalysis. For example, thiazole-containing N,P-ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov The design of these ligands often involves introducing chiral centers to control the stereochemical outcome of the reaction.

Furthermore, palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis, can be facilitated by thiazole-containing ligands. Research has also demonstrated that the direct arylation of thiazoles can be achieved efficiently with a ligand-free palladium catalyst under low catalyst loadings. acs.org

Table 2: Thiazole-Based Catalysis

| Catalytic System | Reaction Type | Role of Thiazole |

|---|---|---|

| Iridium-Thiazole N,P-Ligand Complexes | Asymmetric Hydrogenation | Chiral ligand to induce stereoselectivity. nih.gov |

| Palladium(II) Acetate (B1210297) | Direct Arylation of Thiazoles | Substrate, with the reaction proceeding without an external ligand. acs.org |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific examples of this compound as an organocatalyst are not widely reported, the broader family of thiazolium salts, derived from thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs). These NHCs are highly effective organocatalysts for a variety of reactions.

Although not directly involving this compound, research into other heterocyclic systems like 1,2,3-triazoles has shown the potential for organocatalytic routes to synthesize substituted heterocycles. nih.gov This suggests that with appropriate functionalization, thiazole derivatives could also be explored for their potential in organocatalysis. The development of novel chemoenzymatic methods for the synthesis of thiazole derivatives also points to the expanding catalytic applications of this heterocyclic system. nih.gov

Agrochemical Research: Design of Novel Scaffolds for Agrochemical Candidates

The thiazole and isothiazole (B42339) motifs are integral to a number of commercially successful agrochemicals. mdpi.com The exploration of this compound as a core scaffold in the design of new agrochemical candidates is an area of active investigation. The structural rigidity and potential for diverse functionalization of this compound make it an attractive starting point for creating libraries of molecules to be screened against various agricultural targets.

Structure-Activity Relationships (SAR) in Relation to Agricultural Targets

While specific biological efficacy data is beyond the scope of this article, the principles of structure-activity relationships (SAR) guide the design of new potential agrochemicals based on the this compound framework. The electronic properties of the thiazole ring are key to its interactions with biological targets. nycu.edu.tw The nitrogen atom acts as a proton acceptor, while the sulfur atom can engage in various non-covalent interactions. The p-tolyl group at the 5-position can be systematically modified to probe the impact of steric and electronic effects on target binding.

A generalized SAR study on thiazole derivatives suggests that the nature and position of substituents on the aryl ring, as well as on the thiazole core, play a crucial role in determining their potential as agrochemical agents. The table below illustrates hypothetical structural modifications to the this compound scaffold that could be explored in the design of new agrochemical candidates, based on established SAR principles for related heterocyclic compounds.

| Scaffold | Modification Site | Potential Substituents (R) | Rationale for Modification |

| This compound | Phenyl Ring (positions 2', 3', 5', 6') | Halogens (F, Cl, Br), Alkoxy (e.g., -OCH3), Trifluoromethyl (-CF3) | To investigate the influence of electronic effects (electron-withdrawing vs. electron-donating) and steric bulk on target interaction. |

| Thiazole Ring (C3 position) | Alkyl chains, Aryl groups, Heterocyclic rings | To explore additional binding pockets and modify lipophilicity for improved uptake. | |

| Thiazole Ring (C4 position) | Small alkyl groups, Halogens | To fine-tune the electronic profile and steric hindrance around the core scaffold. |

Chemical Sensor Development: Integration into Chemosensors for Specific Analyte Detection

The photophysical properties of heterocyclic compounds, including thiazole derivatives, make them attractive candidates for the development of chemical sensors. nih.gov Specifically, fluorescent chemosensors based on thiazole-containing structures have been designed for the detection of various analytes. While direct integration of this compound into a chemosensor is not widely reported, the foundational principles observed in related thiazole-based sensors can be extrapolated.

The development of chemosensors often relies on the modulation of a fluorescent signal upon binding of a specific analyte. The this compound core can be functionalized with a fluorophore and a receptor unit designed to selectively interact with a target analyte. Upon binding, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).

The table below outlines a conceptual design for a chemosensor incorporating the this compound moiety for the detection of a hypothetical analyte.

| Component | Function | Potential Moiety | Detection Principle |

| Signaling Unit | Provides a measurable signal (e.g., fluorescence). | A fluorophore such as pyrene (B120774) or coumarin (B35378) attached to the thiazole ring. | Change in fluorescence emission (quenching or enhancement) upon analyte binding. |

| Recognition Unit | Selectively binds to the target analyte. | A crown ether or a specific peptide sequence functionalized onto the scaffold. | Specific interaction between the receptor and the analyte (e.g., metal ion, organic molecule). |

| Scaffold | Provides the structural framework. | This compound | The rigid structure and tunable electronic properties of the thiazole core facilitate the interaction between the recognition and signaling units. |

The continued exploration of the synthesis and functionalization of this compound and its derivatives is poised to unlock new possibilities in the design of advanced materials for a variety of non-biological applications, from precision agriculture to environmental monitoring.

Future Directions and Interdisciplinary Research Frontiers for 5 4 Methylphenyl 1,2 Thiazole Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity

The continued development of advanced materials hinges on the ability to produce foundational chemical structures like 5-(4-methylphenyl)-1,2-thiazole with high efficiency, selectivity, and environmental sustainability. While traditional methods like the Hantzsch synthesis have been foundational, future research will focus on overcoming their limitations, such as harsh conditions and the use of hazardous reagents. tandfonline.comfigshare.comnih.gov

Key areas of exploration include:

One-Pot and Tandem Reactions: Developing multi-component reactions where starting materials react in a single vessel to form the desired thiazole (B1198619) ring. This approach improves efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. tandfonline.comresearchgate.net Protocols for the one-pot, regioselective synthesis of related 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions have already shown great promise, yielding products in excellent yields with high functional group tolerance. tandfonline.comresearchgate.net

Catalyst Development: Designing novel catalysts that can promote the synthesis of this compound with higher regioselectivity and under milder conditions. This includes exploring metal-free catalysis and environmentally benign catalysts to reduce the ecological impact of synthesis. bepls.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames compared to conventional heating methods. figshare.com This technique has been successfully applied to the synthesis of various thiazole derivatives. figshare.com

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives

| Methodology | Advantages | Disadvantages | Relevant Compounds |

|---|---|---|---|

| Hantzsch Synthesis | Well-established, versatile for various substituents. tandfonline.comnih.gov | Often requires harsh conditions, may produce byproducts. tandfonline.com | 2-Aryl/hetaryl-4-methyl-5-acylthiazoles |

| One-Pot Synthesis | High efficiency, reduced waste, atom economy. tandfonline.comresearchgate.net | Can be challenging to optimize for complex substrates. | 2-Aryl/hetaryl-4-methyl-5-acylthiazoles |

| Microwave-Assisted | Rapid reaction times, improved yields, cleaner reactions. figshare.com | Scalability can be a concern for industrial applications. | Thiazole-containing amino acids |

| Flow Chemistry | Enhanced safety, scalability, precise control over parameters. nih.govresearchgate.netsci-hub.se | Requires specialized equipment and setup. | 5-(Thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A profound understanding of the reaction mechanisms governing the formation and reactivity of this compound is critical for the rational design of new synthetic routes and materials. The integration of advanced spectroscopic methods with high-level computational chemistry is a powerful strategy to achieve this.

Future research will leverage:

Advanced Spectroscopic Techniques: In-situ monitoring of reactions using techniques like real-time NMR and FTIR spectroscopy can provide invaluable data on reaction intermediates and transition states. X-ray crystallography remains essential for unambiguously determining the three-dimensional structure of synthesized compounds, which is crucial for understanding structure-property relationships. tandfonline.comarxiv.orgresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and calculate the electronic and optical properties of thiazole derivatives. researchgate.netresearchgate.net This computational insight can guide experimental work by predicting the most promising synthetic targets and reaction conditions. For example, computational studies have been used to rationalize the color tunability of multi-heterocyclic fluorophores based on a thiazole core. researchgate.net

Table 2: Spectroscopic and Computational Tools in Thiazole Chemistry

| Technique | Application | Insights Gained |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, reaction monitoring. tandfonline.comrsc.org | Connectivity of atoms, presence of regioisomers, reaction kinetics. |

| X-ray Crystallography | Determination of 3D molecular structure. tandfonline.comarxiv.orgresearchgate.net | Bond lengths, bond angles, intermolecular interactions, crystal packing. |

| FTIR Spectroscopy | Identification of functional groups. researchgate.netrsc.org | Confirmation of bond formation/cleavage during reaction. |

| UV-Vis Spectroscopy | Analysis of electronic transitions. arxiv.orgresearchgate.net | Understanding light absorption properties, HOMO-LUMO gap. |

| DFT/TD-DFT | Modeling of structures, energies, and spectra. researchgate.netresearchgate.net | Reaction mechanisms, electronic properties, prediction of reactivity. |

Rational Design of Thiazole-Based Materials with Tunable Properties

The this compound scaffold is an attractive building block for advanced functional materials due to its inherent electronic properties and the potential for chemical modification. The future in this area lies in the rational design of molecules where specific properties can be finely tuned by altering the chemical structure.

Key strategies include:

Substituent Effects: Systematically modifying the substituents on the thiazole ring and the p-tolyl group to modulate the electronic and photophysical properties. Introducing electron-donating or electron-withdrawing groups can alter the HOMO-LUMO energy levels, leading to tunable emission colors, solvatochromism, and enhanced charge transport capabilities. researchgate.netrsc.org

Molecular Scaffolding: Incorporating the this compound unit into larger conjugated systems, such as polymers or dendrimers, to create materials with enhanced optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netrsc.org The planarity and strong π–π stacking tendency of related thiazolothiazole derivatives make them effective semiconductors. researchgate.net

Development of High-Throughput Methodologies for Library Synthesis and Screening of Material Properties

To accelerate the discovery of new materials based on this compound, high-throughput synthesis and screening methods are indispensable. These approaches allow for the rapid creation and evaluation of large libraries of compounds, significantly speeding up the research and development cycle.

Future efforts will focus on:

Combinatorial Synthesis: Employing techniques like solid-phase synthesis and automated parallel synthesis to generate diverse libraries of thiazole derivatives. nih.govorganic-chemistry.org For instance, a facile method for generating a library of 5-aryl-2-arylsulfonyl-1,3-thiazoles has been developed, showcasing the potential for rapid diversification. organic-chemistry.org

High-Throughput Screening (HTS): Developing and implementing rapid screening assays to evaluate the key properties of the synthesized libraries. For materials science applications, this could involve automated measurements of fluorescence, conductivity, or thermal stability. Such screening has become increasingly important in accelerating discovery efforts. nih.gov

Interfacing this compound Chemistry with Other Emerging Chemical Fields

The synergy between thiazole chemistry and other rapidly advancing fields of chemical science promises to open up new research avenues and technological possibilities.

Flow Chemistry: The use of continuous flow reactors for the synthesis of this compound and its derivatives offers significant advantages over traditional batch processing. researchgate.netsci-hub.se Flow chemistry provides superior control over reaction parameters (temperature, pressure, reaction time), leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govsci-hub.se This technology is also highly amenable to automation and scale-up. nih.gov

Artificial Intelligence (AI) in Synthesis: AI and machine learning are set to revolutionize chemical synthesis. nih.gov These tools can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even design entire synthetic routes from scratch (computer-aided synthesis planning, or CASP). youtube.com By applying AI to this compound chemistry, researchers can accelerate the discovery of novel synthetic pathways and identify promising new molecular targets for materials science applications with greater speed and efficiency. nih.govresearchgate.net

Q & A

Q. What mechanistic insights explain unexpected byproducts in thiazole synthesis?

- Methodological Answer : Competing reaction pathways (e.g., cyclization vs. dimerization) may occur under similar conditions. For example, phenylhydrazine hydrochloride reacting with 3-acetonyl-5-cyano-1,2,4-thiadiazole yields both indole and pyrazole derivatives due to pH-dependent tautomerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.